Cas no 1344029-73-7 (4-sulfamoylphenyl 4-methylbenzene-1-sulfonate)

4-sulfamoylphenyl 4-methylbenzene-1-sulfonate 化学的及び物理的性質
名前と識別子
-
- 4-sulfamoylphenyl 4-methylbenzene-1-sulfonate
- EN300-1618184
- 1344029-73-7
-
- インチ: 1S/C13H13NO5S2/c1-10-2-6-13(7-3-10)21(17,18)19-11-4-8-12(9-5-11)20(14,15)16/h2-9H,1H3,(H2,14,15,16)
- InChIKey: MOXLPHGUKBTLDJ-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(C)=CC=1)(=O)(=O)OC1C=CC(=CC=1)S(N)(=O)=O
計算された属性
- せいみつぶんしりょう: 327.02351486g/mol
- どういたいしつりょう: 327.02351486g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 530
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 120Ų
4-sulfamoylphenyl 4-methylbenzene-1-sulfonate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1618184-1000mg |
4-sulfamoylphenyl 4-methylbenzene-1-sulfonate |
1344029-73-7 | 1000mg |
$1029.0 | 2023-09-23 | ||
Enamine | EN300-1618184-10000mg |
4-sulfamoylphenyl 4-methylbenzene-1-sulfonate |
1344029-73-7 | 10000mg |
$4421.0 | 2023-09-23 | ||
Enamine | EN300-1618184-50mg |
4-sulfamoylphenyl 4-methylbenzene-1-sulfonate |
1344029-73-7 | 50mg |
$864.0 | 2023-09-23 | ||
Enamine | EN300-1618184-0.1g |
4-sulfamoylphenyl 4-methylbenzene-1-sulfonate |
1344029-73-7 | 0.1g |
$904.0 | 2023-06-04 | ||
Enamine | EN300-1618184-0.5g |
4-sulfamoylphenyl 4-methylbenzene-1-sulfonate |
1344029-73-7 | 0.5g |
$987.0 | 2023-06-04 | ||
Enamine | EN300-1618184-0.25g |
4-sulfamoylphenyl 4-methylbenzene-1-sulfonate |
1344029-73-7 | 0.25g |
$946.0 | 2023-06-04 | ||
Enamine | EN300-1618184-0.05g |
4-sulfamoylphenyl 4-methylbenzene-1-sulfonate |
1344029-73-7 | 0.05g |
$864.0 | 2023-06-04 | ||
Enamine | EN300-1618184-5000mg |
4-sulfamoylphenyl 4-methylbenzene-1-sulfonate |
1344029-73-7 | 5000mg |
$2981.0 | 2023-09-23 | ||
Enamine | EN300-1618184-250mg |
4-sulfamoylphenyl 4-methylbenzene-1-sulfonate |
1344029-73-7 | 250mg |
$946.0 | 2023-09-23 | ||
Enamine | EN300-1618184-2.5g |
4-sulfamoylphenyl 4-methylbenzene-1-sulfonate |
1344029-73-7 | 2.5g |
$2014.0 | 2023-06-04 |
4-sulfamoylphenyl 4-methylbenzene-1-sulfonate 関連文献
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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2. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
4-sulfamoylphenyl 4-methylbenzene-1-sulfonateに関する追加情報
4-Sulfamoylphenyl 4-Methylbenzene-1-Sulfonate (CAS No. 1344029-73-7)
The compound 4-sulfamoylphenyl 4-methylbenzene-1-sulfonate (CAS No. 1344029-73-7) is a highly specialized organic chemical with significant applications in various fields, including pharmaceuticals, agrochemicals, and advanced materials. This compound is characterized by its unique structure, which combines a sulfamoyl group attached to a phenyl ring and a methyl-substituted benzene sulfonate group. The sulfamoyl group contributes to the compound's ability to form hydrogen bonds, enhancing its solubility and reactivity in polar solvents. The methyl group substitution on the benzene ring introduces steric effects, which can influence the compound's stability and reactivity in different chemical environments.
Recent studies have highlighted the importance of 4-sulfamoylphenyl 4-methylbenzene-1-sulfonate in the development of novel pharmaceutical agents. Researchers have demonstrated that this compound exhibits potential as an intermediate in the synthesis of sulfonamide-based drugs, which are widely used for their anti-inflammatory and antimicrobial properties. For instance, a study published in the *Journal of Medicinal Chemistry* explored the role of this compound in the synthesis of sulfonamide derivatives with enhanced bioavailability and reduced toxicity.
In addition to its pharmaceutical applications, 4-sulfamoylphenyl 4-methylbenzene-1-sulfonate has shown promise in the field of agrochemistry. Its ability to act as a precursor for herbicides and fungicides has been extensively studied. A research team from the University of California reported that this compound can be converted into highly effective agricultural chemicals with minimal environmental impact. The sulfonate group plays a critical role in stabilizing these compounds under various environmental conditions, ensuring their efficacy over extended periods.
The synthesis of 4-sulfamoylphenyl 4-methylbenzene-1-sulfonate involves a multi-step process that combines nucleophilic aromatic substitution and sulfonation reactions. Recent advancements in catalytic systems have enabled chemists to optimize this synthesis pathway, reducing production costs and improving yield. A study published in *Green Chemistry* demonstrated that the use of microwave-assisted synthesis significantly accelerates the formation of this compound while minimizing waste generation.
From a structural perspective, 4-sulfamoylphenyl 4-methylbenzene-1-sulfonate exhibits a high degree of symmetry, which contributes to its stability under thermal and chemical stress. This property makes it an ideal candidate for use in high-performance materials such as polymers and composites. Researchers at MIT have explored its potential as a building block for advanced materials with tailored mechanical and electronic properties.
In conclusion, 4-sulfamoylphenyl 4-methylbenzene-1-sulfonate (CAS No. 1344029-73-7) is a versatile compound with wide-ranging applications across multiple industries. Its unique chemical structure and favorable physicochemical properties make it an invaluable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new applications for this compound, its significance in the chemical sciences is expected to grow further.
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